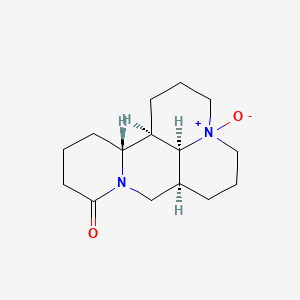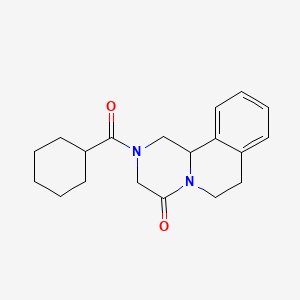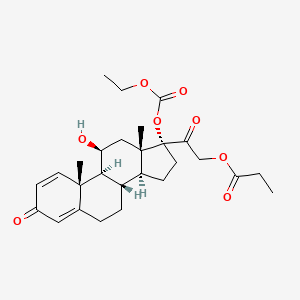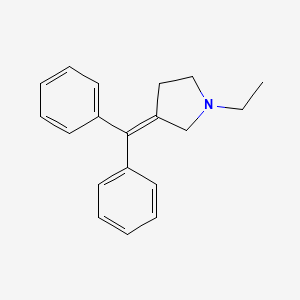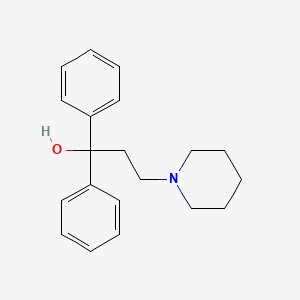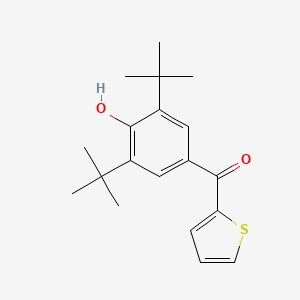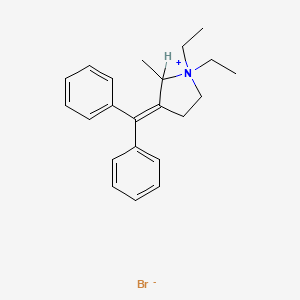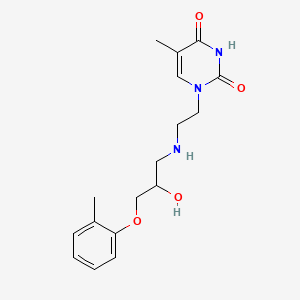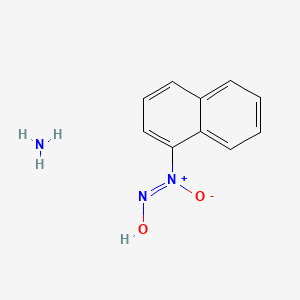
azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium typically involves multi-step organic reactions One common method includes the nitration of naphthalene followed by reduction to form naphthylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthalene ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted naphthalenes, oximes, and azanium derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, altering their activity, or interacting with cellular receptors to modulate biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthylamine: Shares a similar naphthalene backbone but lacks the oxido and hydroxyimino groups.
Oximes: Compounds with a similar hydroxyimino functional group but different core structures.
Azo Compounds: Contain nitrogen-nitrogen double bonds, similar in reactivity but different in structure.
Uniqueness
Azane;(Z)-hydroxyimino-naphthalen-1-yl-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
1013-20-3 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
azane;hydroxyimino-naphthalen-1-yl-oxidoazanium |
InChI |
InChI=1S/C10H8N2O2.H3N/c13-11-12(14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,13H;1H3 |
InChI Key |
IRNUOFTVXUWLLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=NO)[O-].N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/[N+](=N\O)/[O-].N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=NO)[O-].N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neo-cupferron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



